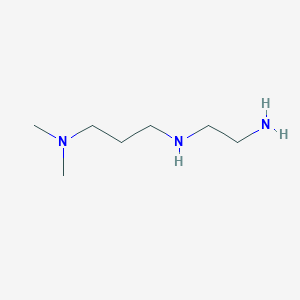
Methyl 3-(2-bromo-4-fluorobenzamido)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-bromo-4-fluorobenzamido)thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse pharmacological properties and potential as bioactive agents. The presence of the thiophene ring, which contains a sulfur atom, contributes to the compound’s unique chemical and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Methyl 3-(2-bromo-4-fluorobenzamido)thiophene-2-carboxylate, typically involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2-bromo-4-fluorobenzamido)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are tailored to facilitate the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Methyl 3-(2-bromo-4-fluorobenzamido)thiophene-2-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl 3-(2-bromo-4-fluorobenzamido)thiophene-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The sulfur atom in the thiophene ring plays a crucial role in its activity. It can form coordination complexes with metal ions, interfering with metal-dependent enzymes necessary for microbial growth and metabolism . Additionally, the compound’s hydrophobicity allows it to partition into the hydrophobic regions of microbial cell membranes, disrupting their function .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(4-fluorobenzamido)thiophene-2-carboxylate: This compound is similar in structure but lacks the bromine atom.
Methyl 3-(2-fluorobenzamido)thiophene-2-carboxylate: Another similar compound, differing in the position of the fluorine atom.
Methyl 3-(4-fluorobenzamido)-4-methylthiophene-2-carboxylate: This compound has an additional methyl group, which may influence its reactivity and biological activity.
Uniqueness
Methyl 3-(2-bromo-4-fluorobenzamido)thiophene-2-carboxylate is unique due to the presence of both bromine and fluorine atoms. These halogens can significantly influence the compound’s reactivity, stability, and biological activity. The combination of these functional groups makes it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C13H9BrFNO3S |
|---|---|
Peso molecular |
358.18 g/mol |
Nombre IUPAC |
methyl 3-[(2-bromo-4-fluorobenzoyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C13H9BrFNO3S/c1-19-13(18)11-10(4-5-20-11)16-12(17)8-3-2-7(15)6-9(8)14/h2-6H,1H3,(H,16,17) |
Clave InChI |
WJKXHVYNQWAQSO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CS1)NC(=O)C2=C(C=C(C=C2)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12122310.png)
![3-(3,4-dimethylbenzenesulfonyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12122318.png)

![2-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B12122337.png)

![1-[(2,5-Dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B12122340.png)
![2,4-Dichloro-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12122342.png)


![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B12122356.png)

![3-[(3-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12122365.png)


